molecular formula C11H25N3 B2768872 [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine CAS No. 1353971-07-9

[1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine

Cat. No.: B2768872
CAS No.: 1353971-07-9
M. Wt: 199.342
InChI Key: RSFGKKNVQCGLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine is a piperidine-derived amine with a branched alkylamine substituent at the 4-position and a 2-aminoethyl group at the 1-position of the piperidine ring. Its physicochemical properties, including basicity and lipophilicity, are likely influenced by the isopropyl-methyl-amine and aminoethyl groups, which may enhance membrane permeability or binding affinity compared to simpler piperidine derivatives.

Properties

IUPAC Name

1-(2-aminoethyl)-N-methyl-N-propan-2-ylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3/c1-10(2)13(3)11-4-7-14(8-5-11)9-6-12/h10-11H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFGKKNVQCGLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCN(CC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353971-07-9
Record name 1-(2-aminoethyl)-N-methyl-N-(propan-2-yl)piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine involves several steps. One common method is the reaction of ethylene dichloride with ammonia, which produces various ethylene amines. These amines can then be purified by distillation . Another method involves the reaction of ethylenediamine or ethanolamine/ammonia mixtures over a catalyst . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, which typically involve the addition of oxygen or the removal of hydrogen.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: Substitution reactions involve the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Overview

[1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine is a piperidine derivative with diverse applications in scientific research, particularly in medicinal chemistry, pharmacology, and industrial processes. Its unique structure allows it to interact with various biological targets, making it a candidate for numerous therapeutic applications.

Medicinal Chemistry

This compound has garnered attention for its potential in drug development due to its ability to modulate biological systems. Some notable applications include:

  • Anticancer Activity : Research has shown that piperidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 0.65 to 2.41 µM against breast cancer cells (MCF-7) for certain analogs of this compound.
  • Neurotransmitter Modulation : The compound has been investigated for its ability to modulate neurotransmitter systems, particularly dopamine receptors, which could have implications for treating mood disorders.

Pharmacology

The compound acts primarily as an inhibitor of angiotensin-converting enzyme 2 (ACE2), which is crucial in regulating blood pressure and fluid balance. Its inhibition leads to increased blood pressure due to the vasoconstrictive effects of angiotensin II, highlighting its potential role in cardiovascular research .

Biochemical Studies

The compound has been studied for its effects on various pathogens, including:

  • Ebola Filovirus and Malaria : Investigations have explored the efficacy of this compound against P. falciparum malaria and Ebola, indicating its potential as a therapeutic agent in infectious diseases.

Industrial Applications

In addition to medicinal uses, this compound is utilized in industrial settings:

  • Corrosion Inhibition : The compound is employed in studies related to corrosion inhibition and surface activation, showcasing its utility in material science .

Data Summary Table

Application AreaSpecific Use CasesFindings/Results
Medicinal ChemistryAnticancer activitySignificant cytotoxic effects against MCF-7 cells
PharmacologyACE2 inhibitionIncreases blood pressure; affects renin-angiotensin system
Biochemical StudiesPathogen inhibitionPotential efficacy against Ebola and malaria
Industrial ApplicationsCorrosion inhibitionEffective in studies on surface activation

Case Study 1: Neurotransmitter Modulation

A study published in 2021 demonstrated that piperidine derivatives could effectively bind to dopamine receptors, suggesting potential therapeutic applications for mood disorders. This study emphasizes the importance of structural modifications in enhancing biological activity.

Case Study 2: Anticancer Potential

In vitro evaluations indicated that structural variations among piperidine derivatives could significantly affect their cytotoxicity against breast cancer cell lines. The findings suggest that specific modifications can lead to improved efficacy as anticancer agents .

Mechanism of Action

The exact mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine is not fully understood. it is believed to interact with various molecular targets and pathways. For example, it may exhibit cholinergic properties and potentiate dopamine while partially inhibiting serotonin . These interactions can lead to various biological effects, including potential therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine to structurally related piperidine-based amines, focusing on substituent effects and biological activity (where available).

Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives

Compound Name Key Structural Features Reported Activity/Application Reference
This compound 1-(2-Aminoethyl)piperidine core; 4-isopropyl-methyl-amine substituent No direct data; inferred potential for enzyme/receptor modulation based on analogs
N1-(1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine (15) 4-Piperidinyl group linked to a fluorinated indole-phenyl system; dimethyl ethylenediamine chain Inhibitor of p97 ATPase (anticancer target) with IC₅₀ < 1 µM
DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) Piperidin-4-yl linked to dimethylbenzyl and pyridinyl-indole groups Synergist of carbapenems against MRSA; enhances antimicrobial activity
[1-(Cyclopropylsulfonyl)piperidin-4-yl]methylamine Cyclopropylsulfonyl group at piperidine 1-position; methylamine at 4-position No direct activity data; sulfonyl group may enhance solubility or metabolic stability
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-benzyl-isopropyl-amine (CAS 627524-68-9) Benzyl-isopropyl-amine at 4-position; aminoethyl at 1-position Structural analog with increased lipophilicity due to benzyl group; no explicit activity data

Key Observations:

Substituent Effects on Activity: The presence of aromatic systems (e.g., indole-phenyl in compound 15 or pyridinyl-indole in DMPI) correlates with enhanced target binding in enzyme inhibition or antimicrobial synergy . Alkylamine side chains (e.g., dimethyl ethylenediamine in 15) improve solubility and hydrogen-bonding capacity, which may explain its potent p97 inhibition . The isopropyl-methyl-amine group in the target compound could offer comparable advantages.

Physicochemical Properties :

  • Lipophilicity: The benzyl group in CAS 627524-68-9 increases hydrophobicity compared to the target compound, which may affect pharmacokinetic profiles .
  • Solubility: Sulfonyl-containing analogs (e.g., [1-(cyclopropylsulfonyl)piperidin-4-yl]methylamine ) exhibit higher polarity, suggesting improved aqueous solubility over the target compound’s alkylamine-dominated structure .

Biological Target Specificity :

  • Compounds like DMPI and 15 demonstrate that piperidine derivatives with hybrid aromatic-alkyl substituents achieve selective activity against enzymes or pathogens . The target compound’s simpler structure may require functionalization (e.g., adding fluorinated or heterocyclic groups) to attain comparable specificity.

Biological Activity

The compound [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine is a piperidine derivative notable for its potential applications in medicinal chemistry. Its unique structure, characterized by the presence of amino and isopropyl groups, positions it as a candidate for various biological interactions, particularly with neurotransmitter receptors and enzymes. This article reviews the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H20N2\text{C}_{12}\text{H}_{20}\text{N}_2

This compound features:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Aminoethyl group : Enhances interaction potential with biological targets.
  • Isopropyl and methyl substituents : Contribute to the compound's lipophilicity and receptor binding affinity.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Neurotransmitter Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing neurological pathways. For example, studies have shown that piperidine derivatives can modulate dopamine and serotonin receptors, which are crucial in treating psychiatric disorders .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, piperidine derivatives have demonstrated inhibition of acetylcholinesterase (AChE), which is relevant in Alzheimer's disease therapy .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research has indicated that structural modifications can enhance cytotoxicity against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range .

Case Study 1: Neurotransmitter Modulation

A study published in 2021 highlighted the efficacy of piperidine derivatives in modulating neurotransmitter systems. The compound was tested for its ability to bind to dopamine receptors, showing promising results that suggest potential therapeutic applications in treating mood disorders .

Case Study 2: Anticancer Potential

In vitro evaluations of piperidine derivatives indicated significant cytotoxic effects against breast cancer cell lines (MCF-7). The study reported IC50 values ranging from 0.65 to 2.41 µM for specific analogs, suggesting that structural variations can lead to enhanced biological activity against cancer cells .

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the piperidine ring through cyclization reactions.
  • Substitution reactions to introduce amino and isopropyl groups.

The mechanism of action involves:

  • Binding to active sites or allosteric sites on enzymes or receptors.
  • Modulation of enzymatic pathways , leading to altered cellular responses.

Data Summary Table

Biological ActivityObservationsReferences
Neurotransmitter ModulationInteraction with dopamine receptors
Enzyme InhibitionInhibition of AChE; potential Alzheimer's treatment
Anticancer ActivityIC50 values between 0.65 - 2.41 µM against MCF-7

Q & A

Q. What are the established synthetic routes for [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step alkylation and amination reactions. A common approach involves reacting a piperidin-4-yl precursor with isopropyl-methyl-amine under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetonitrile . Yield optimization requires precise control of temperature (typically 60–80°C) and stoichiometric ratios of reactants. For example, excess alkylating agents may improve N-alkylation efficiency but risk side products. Purification often involves column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperidine ring and amine groups .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (using programs like SHELXL ) to resolve stereochemistry and bond angles.
  • HPLC with UV detection to assess purity (>95% is typical for research-grade material) .

Q. How does the compound’s stereochemistry influence its molecular modeling and docking studies?

The piperidine ring’s chair conformation and substituent orientations (e.g., isopropyl-methyl group) affect binding to biological targets like G-protein-coupled receptors. Molecular docking (using software such as AutoDock or Schrödinger) should account for enantiomeric forms, as incorrect stereochemistry can lead to false-negative results in virtual screening .

Q. What solvent systems are optimal for its solubility in biochemical assays?

The compound is moderately soluble in water (due to the amine groups) but exhibits better solubility in DMSO or ethanol. For in vitro assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (e.g., PBS) to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, pH). To address this:

  • Standardize protocols (e.g., uniform ATP concentrations in kinase assays).
  • Validate target engagement using orthogonal methods (SPR, ITC) .
  • Compare results with structurally similar analogs (e.g., 1-ethylpiperidin-4-amine derivatives ) to isolate structure-activity relationships (SAR).

Q. What strategies are effective for separating enantiomers of this compound, given its chiral centers?

Chiral resolution can be achieved via:

  • Chiral HPLC using cellulose-based columns (e.g., Chiralpak IA).
  • Diastereomeric salt formation with tartaric acid or camphorsulfonic acid .
  • Enzymatic resolution using lipases or esterases to selectively modify one enantiomer .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for metabolic stability studies?

In vitro CYP inhibition assays (e.g., CYP3A4) reveal competitive or non-competitive binding. Use human liver microsomes and LC-MS/MS to quantify metabolite formation (e.g., N-dealkylation products). Poor metabolic stability (high clearance) may necessitate structural modifications, such as fluorination of the piperidine ring .

Q. What computational methods predict its blood-brain barrier (BBB) permeability for CNS-targeted applications?

Apply quantitative structure-property relationship (QSPR) models or machine learning tools (e.g., SwissADME). Key descriptors include logP (optimal range: 2–3), polar surface area (<90 Ų), and hydrogen bond count . Experimental validation via parallel artificial membrane permeability assay (PAMPA-BBB) is recommended .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

Industrial-scale synthesis faces:

  • Racemization risks during high-temperature steps; mitigate with low-temperature catalytic hydrogenation.
  • Costly chiral catalysts (e.g., Ru-BINAP); optimize catalyst loading (≤5 mol%) .
  • Purification bottlenecks ; switch from batch to continuous flow reactors for improved ee control .

Q. How does the compound’s stability under acidic conditions inform formulation strategies?

Stability studies (pH 1–3, 37°C) show degradation via hydrolysis of the amine group. To enhance oral bioavailability:

  • Use enteric coatings to protect against gastric acid.
  • Design prodrugs (e.g., acyloxymethyl carbamates) that release the active compound in the intestines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.